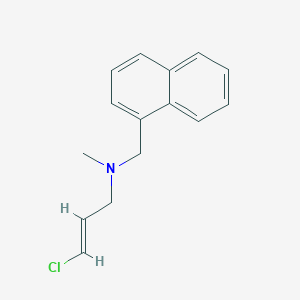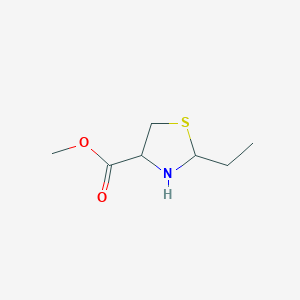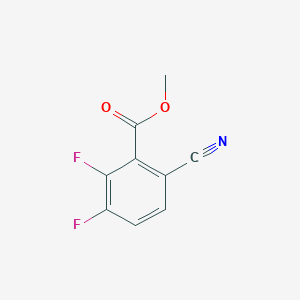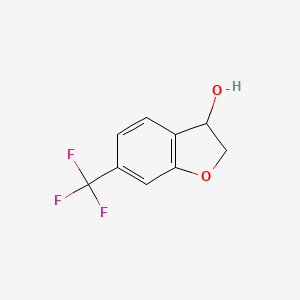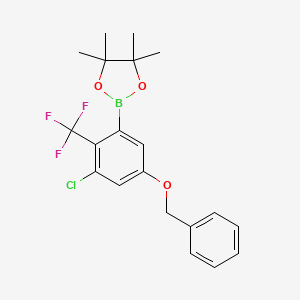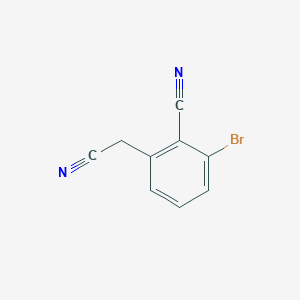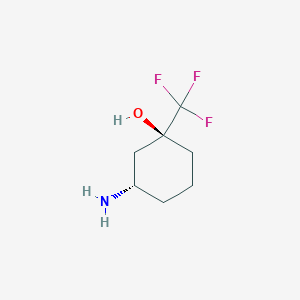
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol: is a chiral compound with a unique structure that includes an amino group, a trifluoromethyl group, and a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and trifluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
化学反应分析
Types of Reactions
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the cyclohexanol ring provides structural stability.
相似化合物的比较
Similar Compounds
(1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol: A stereoisomer with similar properties but different spatial arrangement.
3-amino-1-(trifluoromethyl)cyclohexanone: A ketone derivative with distinct reactivity.
3-amino-1-(trifluoromethyl)cyclohexane: A compound lacking the hydroxyl group, leading to different chemical behavior.
Uniqueness
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both the amino and hydroxyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H12F3NO |
|---|---|
分子量 |
183.17 g/mol |
IUPAC 名称 |
(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m0/s1 |
InChI 键 |
IJUVZQHBPFIBHU-WDSKDSINSA-N |
手性 SMILES |
C1C[C@@H](C[C@@](C1)(C(F)(F)F)O)N |
规范 SMILES |
C1CC(CC(C1)(C(F)(F)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
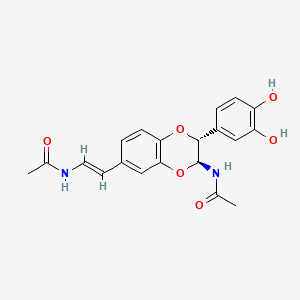
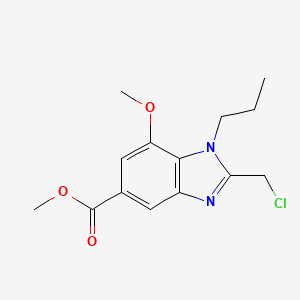
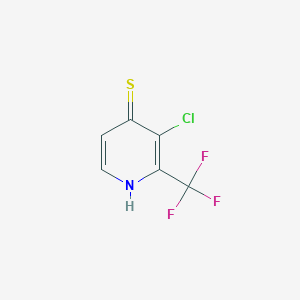
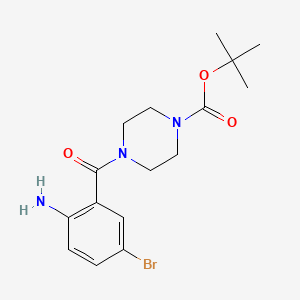
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
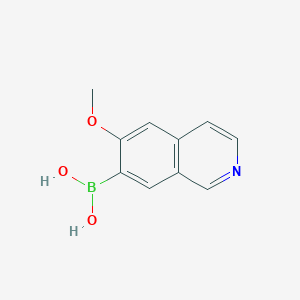
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
